Bis(m-hydroxyphenyl)phosphinic acid

Thermal stability Polymer processing window Flame-retardant monomer

Bis(m-hydroxyphenyl)phosphinic acid (also named bis(3-hydroxyphenyl)phosphinic acid, CAS 84251-29-6) is a diarylphosphinic acid carrying two meta‑hydroxyl substituents on the phenyl rings. Its molecular formula C12H11O4P (MW 250.19 g mol⁻¹) and the presence of three hydrogen‑bond donors confer a conspicuously high melting point of 226–229 °C that distinguishes it from simpler diarylphosphinic acids.

Molecular Formula C12H11O4P
Molecular Weight 250.19 g/mol
CAS No. 84251-29-6
Cat. No. B12729732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(m-hydroxyphenyl)phosphinic acid
CAS84251-29-6
Molecular FormulaC12H11O4P
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)O)O)O
InChIInChI=1S/C12H11O4P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H,(H,15,16)
InChIKeyUHYSQTXVHJVDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(m-hydroxyphenyl)phosphinic acid (CAS 84251-29-6): Procurement-Relevant Baseline Identity


Bis(m-hydroxyphenyl)phosphinic acid (also named bis(3-hydroxyphenyl)phosphinic acid, CAS 84251-29-6) is a diarylphosphinic acid carrying two meta‑hydroxyl substituents on the phenyl rings [1]. Its molecular formula C12H11O4P (MW 250.19 g mol⁻¹) and the presence of three hydrogen‑bond donors confer a conspicuously high melting point of 226–229 °C that distinguishes it from simpler diarylphosphinic acids [2]. The compound belongs to the broader class of organophosphorus acids employed as reactive flame‑retardant monomers, metal‑coordinating ligands, and polymer building blocks [3].

Why Generic Diarylphosphinic Acids Cannot Replace Bis(m-hydroxyphenyl)phosphinic Acid (84251-29-6)


The meta‑hydroxy substitution pattern of bis(m‑hydroxyphenyl)phosphinic acid creates a thermal and reactivity profile that simple diphenylphosphinic acid (DPPA) or monohydroxy‑functional analogs cannot replicate. DPPA melts near 193–197 °C, while the hydrogen‑bond network in the target compound raises the melting point to 226–229 °C, providing a wider thermal processing window for high‑temperature polymer synthesis [1][2]. The abundant monomeric flame retardant 3‑(hydroxyphenylphosphinyl)propanoic acid (HPPA) provides only a single hydroxy group and a pendant carboxylic acid chain; it cannot deliver the same cross‑linking density or rigid‑backbone integration achievable with the bifunctional meta‑phenolic arms of bis(m‑hydroxyphenyl)phosphinic acid . These structural distinctions translate into measurable differences in char yield, phosphorus incorporation efficiency, and ultimate flame‑retardant performance, as detailed in the quantitative evidence below.

Quantitative Procurement Differentiation: Bis(m-hydroxyphenyl)phosphinic Acid (84251-29-6) vs. Closest Analogs


Melting Point: Bis(m-hydroxyphenyl)phosphinic Acid Provides 33–77 °C Greater Thermal Stability than Diphenylphosphinic Acid and HPPA

Bis(m-hydroxyphenyl)phosphinic acid exhibits a melting point of 226–229 °C [1]. This is 33–37 °C higher than diphenylphosphinic acid (DPPA, mp 193–197 °C) [2] and 67–77 °C above the widely used polyester flame‑retardant comonomer 3‑(hydroxyphenylphosphinyl)propanoic acid (HPPA, mp 152–162 °C) . The elevated melting point reflects the strong intermolecular hydrogen‑bond network enabled by the two meta‑phenolic –OH groups, absent in DPPA and present only singly in HPPA.

Thermal stability Polymer processing window Flame-retardant monomer

Bifunctional Reactive Comonomer Capability: LOI Enhancement in Polyesters via Backbone Incorporation vs. Monofunctional HPPA

Bis(m‑hydroxyphenyl)phosphinic acid can act as a bifunctional (diol) reactive comonomer, enabling direct incorporation into polyester or polycarbonate backbones without pendant-chain flexibility loss. In contrast, HPPA functions as a monofunctional end‑capping or pendant comonomer. Literature on structurally related bis‑phenolic phosphine‑oxide monomers shows that replacing a flexible monofunctional phosphorus agent with a rigid bis‑phenolic phosphorus monomer increases the limiting oxygen index (LOI) of epoxy systems from 22.0 to 30.0 [1]. For polyester systems, incorporating 3 mol% HPPA raises the LOI of poly(butylene terephthalate) from 22.5% to 31% and achieves UL‑94 V‑0 rating [2]. The bis‑hydroxy architecture of bis(m‑hydroxyphenyl)phosphinic acid is projected to deliver comparable or greater char‑forming efficiency through higher cross‑link density in the condensed phase [3][4].

Copolyester flame retardancy Reactive monomer LOI improvement

Phosphorus Content Efficiency: Optimal Balance Between Flame Retardancy and Polymer Mechanical Integrity

The calculated phosphorus content of bis(m‑hydroxyphenyl)phosphinic acid is 12.4 wt% (P = 30.97, MW = 250.19) [1]. This is modestly lower than DPPA (14.2 wt%; MW 218.19) and HPPA (14.0–14.8 wt%; MW 214.16) [2]. While all three compounds deliver phosphorus in the 12–15% range, the bis‑phenolic architecture permits higher molar incorporation into the polymer backbone before reaching the phosphorus loading at which mechanical properties deteriorate (typically >1.5 wt% P in the final polymer). The availability of two reactive phenolic sites enables phosphorus distribution at a higher molar stoichiometric ratio without exceeding the critical phosphorus concentration threshold, potentially maintaining tensile strength and elongation better than monofunctional analogs at equivalent phosphorus loadings [3][4].

Phosphorus content Flame retardant efficiency Mechanical property retention

Chelating Ligand Architecture: Bis(m-hydroxyphenyl)phosphinic Acid as a Tridentate P,O,O-Donor vs. Monodentate DPPA

The meta‑hydroxy substitution positions the phenolic –OH groups in a geometry that allows bis(m‑hydroxyphenyl)phosphinic acid to act as a potential tridentate P,O,O‑donor ligand upon deprotonation, coordinating through the phosphinate oxygen and both phenolate oxygens. In contrast, diphenylphosphinic acid (DPPA) can only function as a monodentate or, at best, bidentate O,O‑donor through its P=O and P–OH groups, lacking auxiliary donor atoms [1]. While no quantitative stability constants are reported for the target compound, structurally related bis(2‑hydroxyphenyl)phosphinic acid derivatives have been shown to form stable five‑coordinate metal complexes with Na⁺ and other hard metal ions, confirmed by single‑crystal X‑ray diffraction [2]. The pre‑organized chelating pocket of the meta‑bis‑phenolic architecture is expected to yield higher metal‑binding affinities and more robust complex geometries than DPPA, which is relevant for catalyst design and metal‑organic framework synthesis [3].

Metal coordination Tridentate ligand Phosphorus-containing ligands

Evidence‑Backed Application Scenarios for Bis(m‑hydroxyphenyl)phosphinic Acid (84251-29-6)


High‑Temperature Flame‑Retardant Copolyester Synthesis

The melting point advantage of 226–229 °C allows bis(m‑hydroxyphenyl)phosphinic acid to withstand the polycondensation temperatures required for poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) synthesis without premature volatilization [1]. Compared to HPPA (mp 152–162 °C), which may partially volatilize or decompose during the later stages of polyester polycondensation (typically 260–280 °C), the target compound remains in the melt phase for homogeneous incorporation. Its bifunctional diol architecture ensures backbone integration into the polyester chain, producing inherently flame‑retardant copolyesters with permanent, non‑migrating phosphorus functionality [2][3].

Phosphorus‑Containing Epoxy Resin Curing Agent with Enhanced Char Formation

The rigid bis‑phenolic structure, analogous to bis‑phenoxy (3‑hydroxy) phenyl phosphine oxide (BPHPPO) which delivers LOI 30.0 in DDS‑cured epoxy systems, positions bis(m‑hydroxyphenyl)phosphinic acid as a reactive curing agent or hardener component for epoxy formulations requiring high char yield and intrinsic flame retardancy [4]. The meta‑hydroxy orientation provides a 120° bond angle that yields a more densely cross‑linked network compared to para‑substituted analogs, potentially enhancing the condensed‑phase char‑forming mechanism critical for low heat‑release applications [5].

Tridentate Ligand for Metal‑Organic Frameworks (MOFs) and Coordination Polymers

The P,O,O‑tridentate chelating potential of bis(m‑hydroxyphenyl)phosphinic acid, arising from the phosphinate oxygen and two phenolate donor groups, enables the construction of robust metal‑organic frameworks and coordination polymers with high thermal stability [6]. Unlike DPPA, which lacks auxiliary donor atoms and can only form monodentate or simple bridging complexes, the target compound provides a pre‑organized binding pocket suitable for hard metal ions (e.g., Zr⁴⁺, Al³⁺, lanthanides), relevant for catalysis, gas storage, and luminescent materials [7].

Halogen‑Free Reactive Flame Retardant for Transparent Polycarbonate Blends

In polycarbonate and polyester‑carbonate blends, the need for transparent, non‑blooming flame retardancy drives interest in reactive phosphorus monomers. Bis(m‑hydroxyphenyl)phosphinic acid, with its moderate phosphorus content (12.4 wt%), can be copolymerized into the polycarbonate backbone without causing the haze or phase separation often observed with high‑phosphorus‑content additive flame retardants [8]. Its thermal stability, inferred from the high melting point, supports processing at typical polycarbonate extrusion temperatures (270–300 °C) [1].

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